

# physicochemical properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

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## Compound of Interest

**Compound Name:** 2,8-Bis(trifluoromethyl)quinolin-4-ol

**Cat. No.:** B1348971

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An In-Depth Technical Guide to the Physicochemical Properties of **2,8-Bis(trifluoromethyl)quinolin-4-ol**

## Abstract

**2,8-Bis(trifluoromethyl)quinolin-4-ol** (CAS No: 35853-41-9) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) It serves as a critical intermediate in the synthesis of various bioactive molecules, most notably the antimalarial drug Mefloquine.[\[3\]](#)[\[4\]](#)[\[5\]](#) The presence of two electron-withdrawing trifluoromethyl ( $\text{CF}_3$ ) groups on the quinoline scaffold imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in its derivatives.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of the core physicochemical properties of **2,8-Bis(trifluoromethyl)quinolin-4-ol**, detailing its structural characteristics, spectral data, solubility, and acidity. Furthermore, it outlines established protocols for its synthesis and analytical characterization, offering a vital resource for researchers, scientists, and drug development professionals.

## Molecular Structure and Core Properties

**2,8-Bis(trifluoromethyl)quinolin-4-ol** is a quinoline derivative characterized by trifluoromethyl substituents at the C2 and C8 positions and a hydroxyl group at the C4 position.[\[1\]](#) Its chemical structure is fundamental to its reactivity and utility as a synthetic building block.[\[1\]](#) The potent

electron-withdrawing nature of the two  $\text{CF}_3$  groups significantly influences the electron density of the aromatic system and the acidity of the C4 hydroxyl group.<sup>[1]</sup>

An important structural aspect is the existence of keto-enol tautomerism, where the compound can exist in equilibrium between the phenol form (quinolin-4-ol) and the keto form (1H-quinolin-4-one). This is reflected in its dual IUPAC nomenclature: **2,8-bis(trifluoromethyl)quinolin-4-ol** and **2,8-bis(trifluoromethyl)-1,4-dihydroquinolin-4-one**.<sup>[6][7]</sup>

Caption: Keto-enol tautomerism of the title compound.

## Summary of Physicochemical Data

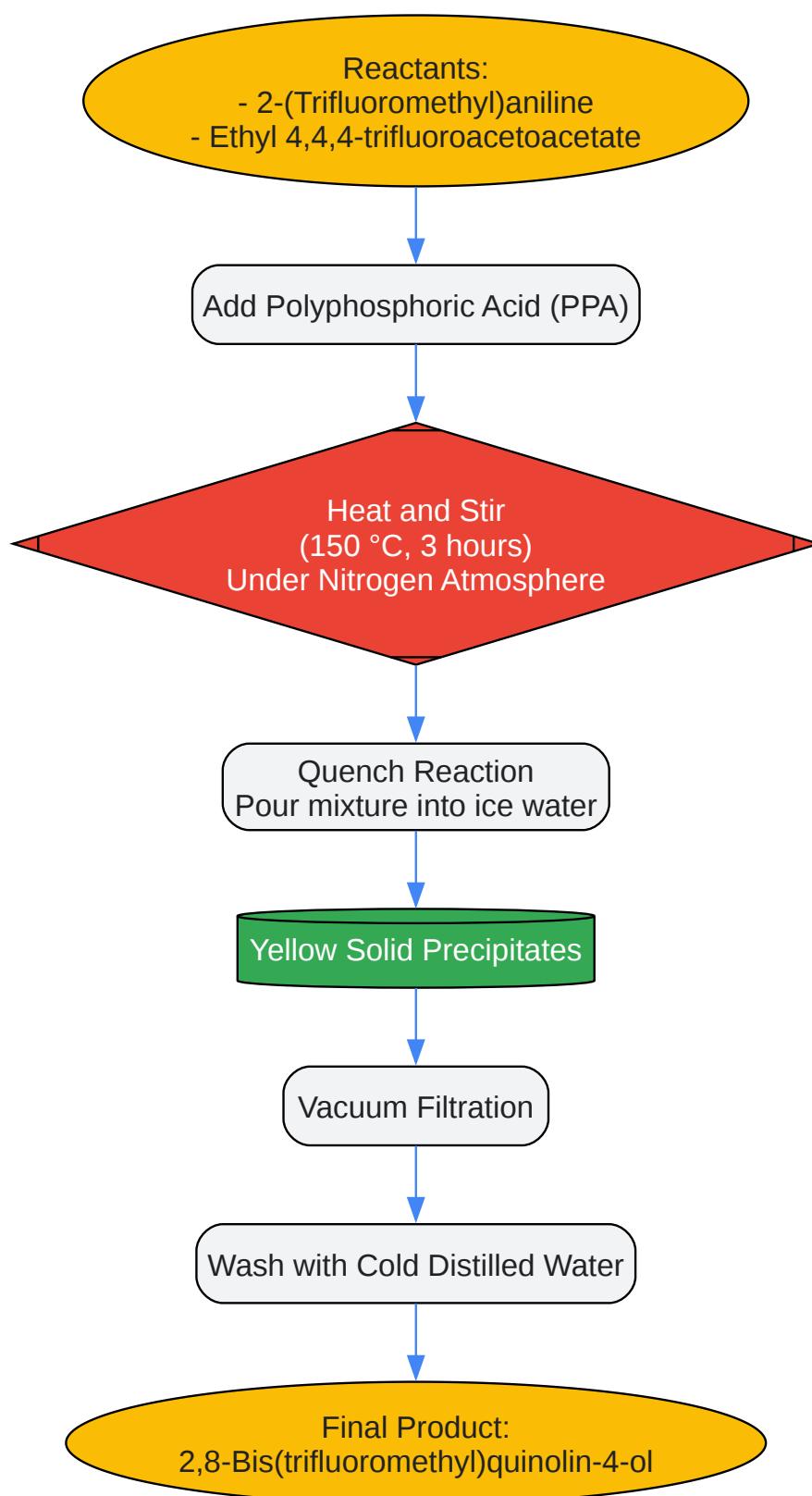
The key physicochemical properties of **2,8-Bis(trifluoromethyl)quinolin-4-ol** are summarized in the table below for quick reference. These values are critical for designing synthetic routes, developing analytical methods, and formulating drug products.

Property	Value	Reference(s)
CAS Number	35853-41-9	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Formula	$\text{C}_{11}\text{H}_5\text{F}_6\text{NO}$	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Molecular Weight	281.15 g/mol	<a href="#">[1]</a> <a href="#">[8]</a>
Appearance	White to brown-yellow or light grey crystalline powder	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	128 - 137 °C	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	$305.9 \pm 37.0$ °C (Predicted)	<a href="#">[9]</a>
Density	1.4837 (Estimate)	<a href="#">[9]</a>
pKa	$5.84 \pm 0.40$ (Predicted)	<a href="#">[9]</a>
Purity (Typical)	≥98.5% (HPLC)	<a href="#">[6]</a>

## Synthesis Protocol: Combes Cyclization

The synthesis of **2,8-Bis(trifluoromethyl)quinolin-4-ol** is commonly achieved via a Combes cyclization reaction, which involves the acid-catalyzed condensation of an aniline with a  $\beta$ -

diketone.<sup>[10]</sup> In this specific case, 2-(trifluoromethyl)aniline reacts with ethyl 4,4,4-trifluoroacetoacetate.<sup>[1][8]</sup> Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, facilitating the necessary cyclization and dehydration steps at elevated temperatures.<sup>[8][11]</sup>

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Caption: General workflow for the synthesis of the title compound.

## Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[8][11]

- Reagent Preparation: To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).[8]
- Addition: Slowly add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol) to the mixture.[8]
- Reaction: Stir the reaction mixture vigorously at 150 °C for 3 hours.[8] Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[8]
- Workup: After completion, allow the mixture to cool slightly and then pour it slowly into a beaker of iced distilled water with vigorous stirring.[8] A yellow precipitate will form.[8]
- Isolation: Collect the yellow solid by vacuum filtration.[8]
- Purification: Wash the collected solid thoroughly with cold distilled water to remove any residual polyphosphoric acid.[8] The resulting product can be dried under a vacuum. Further purification is typically not required.[8]

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and structural integrity of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the molecular structure. The following assignments have been reported for a sample dissolved in DMSO-d<sub>6</sub>.[8]

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

- δ 8.52 (d, 1H, H-7, J=8.2 Hz)
- δ 8.28 (d, 1H, H-5, J=7.2 Hz)
- δ 7.80 (t, 1H, H-6, J=7.9 Hz)

- $\delta$  7.30 (s, 1H, H-3)[8]
- $^{13}\text{C}$  NMR (100 MHz, DMSO-d<sub>6</sub>):
  - $\delta$  163.3 (C-4)
  - $\delta$  148.4 (q, C-2, J=67 Hz)
  - $\delta$  144.5 (C-5)
  - $\delta$  130.0 (q, C-8, J=58 Hz)
  - $\delta$  127.3 (C-7)
  - $\delta$  125.3 (q, C-10, J=276 Hz, -CF<sub>3</sub>)
  - $\delta$  122.6 (q, C-9, J=273 Hz, -CF<sub>3</sub>)
  - $\delta$  121.9 (C-6)
  - $\delta$  119.9 (C-4a)
  - $\delta$  101.0 (C-3)[8]
- $^{19}\text{F}$  NMR (376 MHz, DMSO-d<sub>6</sub>):
  - $\delta$  -58.98 (s, 3F, -CF<sub>3</sub> at C8)
  - $\delta$  -67.03 (s, 3F, -CF<sub>3</sub> at C2)[8]

Causality Insight: The significant downfield shifts of the aromatic protons and carbons are a direct consequence of the electron-withdrawing effects of the two trifluoromethyl groups. The large coupling constants (J) observed in the  $^{13}\text{C}$  NMR for the CF<sub>3</sub> carbons are characteristic of carbon-fluorine coupling.

## Infrared (IR) Spectroscopy

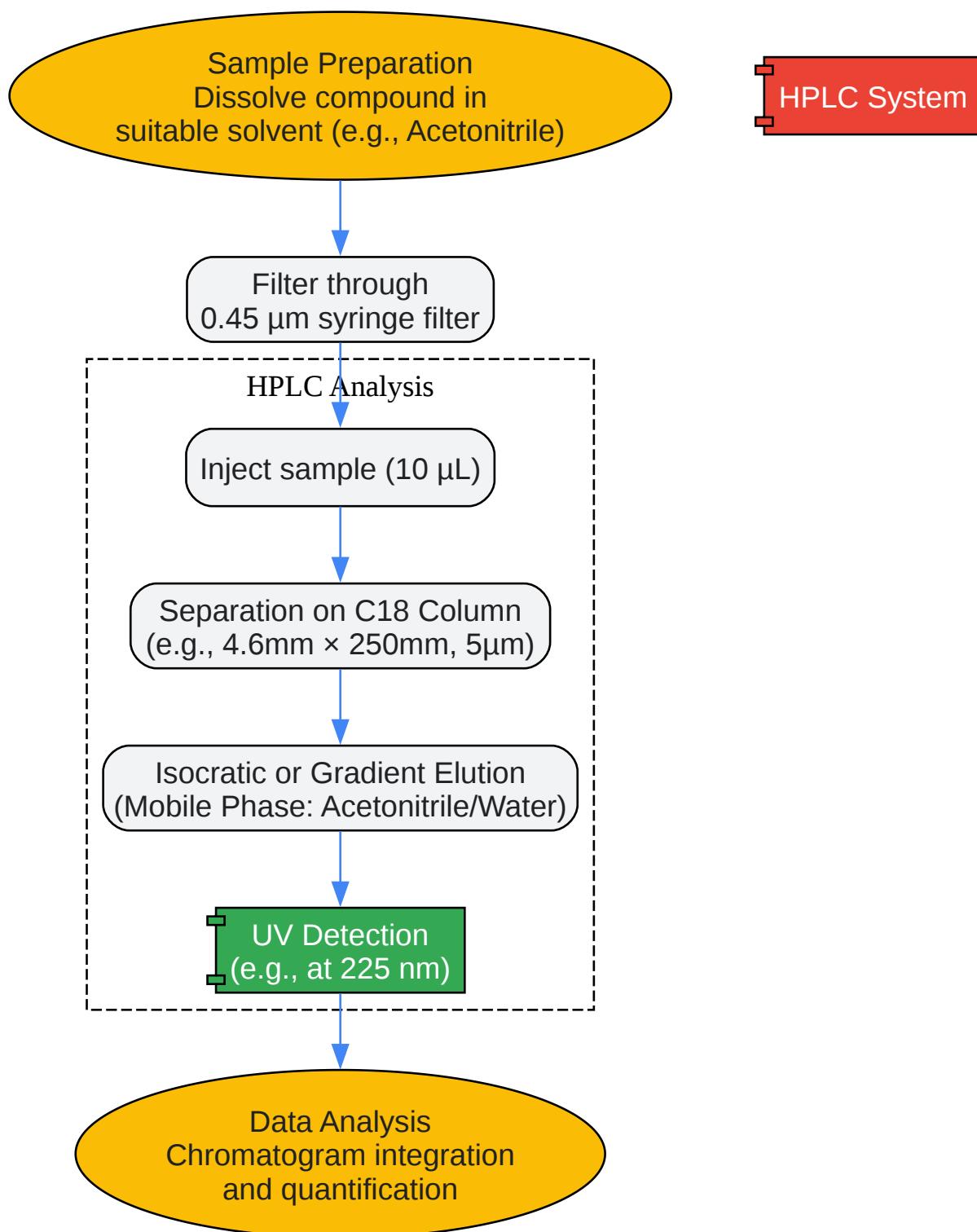
While specific spectra are not always published in detail, product specification sheets confirm that the IR spectrum conforms to the expected structure.[6] The characteristic absorptions for

**2,8-Bis(trifluoromethyl)quinolin-4-ol** would include:

- O-H Stretch: A broad band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl group.
- C=O Stretch: Due to the keto-enol tautomerism, a strong absorption may be present between 1650-1700  $\text{cm}^{-1}$  corresponding to the quinolinone form.
- C=C and C=N Stretches: Multiple sharp bands in the 1400-1620  $\text{cm}^{-1}$  region, indicative of the aromatic quinoline ring system.[12]
- C-F Stretches: Very strong, intense absorptions typically found in the 1000-1350  $\text{cm}^{-1}$  region, which are characteristic of the trifluoromethyl groups.

## Analytical Methodologies

Accurate quantification and purity assessment are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6] [13]

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Caption: General workflow for purity analysis by HPLC-UV.

## Protocol: Purity Determination by HPLC-UV

This is a representative protocol based on standard methods for quinoline analysis.[\[13\]](#)[\[14\]](#)

- Standard/Sample Preparation: Accurately weigh and dissolve the **2,8-Bis(trifluoromethyl)quinolin-4-ol** sample in acetonitrile to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
- Chromatographic Conditions:
  - Instrument: High-Performance Liquid Chromatograph with a UV detector.[\[13\]](#)
  - Column: C18 reverse-phase column (e.g., 5µm, 4.6mm × 250mm).[\[13\]](#) The C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.
  - Mobile Phase: A mixture of acetonitrile and water.[\[13\]](#) The exact ratio can be optimized, often starting with 60:40 (Acetonitrile:Water), run in an isocratic mode.
  - Flow Rate: 1.0 mL/min.[\[13\]](#)
  - Injection Volume: 10 µL.[\[13\]](#)
  - Detection Wavelength: 225 nm.[\[13\]](#)
- Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Conclusion

**2,8-Bis(trifluoromethyl)quinolin-4-ol** is a foundational molecule for the development of advanced pharmaceuticals and functional materials. Its distinct physicochemical properties, governed by the quinolinol core and dual trifluoromethyl substituents, make it a versatile synthetic intermediate. The well-established synthetic routes and robust analytical methods described herein provide researchers with the necessary tools to effectively utilize this compound. A thorough understanding of its properties is paramount for leveraging its full potential in discovering next-generation chemical entities.

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